molecular formula C11H10INO2 B14006017 8-Carboxy-1-methylquinolin-1-ium iodide CAS No. 55706-67-7

8-Carboxy-1-methylquinolin-1-ium iodide

Cat. No.: B14006017
CAS No.: 55706-67-7
M. Wt: 315.11 g/mol
InChI Key: JVIGQIRJSCJOIC-UHFFFAOYSA-N
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Description

8-Carboxy-1-methylquinolin-1-ium iodide is a versatile quaternary quinolinium salt of significant interest in advanced chemical and materials science research. Its structure, featuring a positively charged nitrogen atom and a reactive carboxylic acid group, makes it a valuable precursor and building block. Researchers utilize this compound primarily as an intermediate in the synthesis of more complex quinoline derivatives, which are a cornerstone in medicinal chemistry and materials science. The carboxylic acid moiety allows for further functionalization through amidation or esterification reactions, enabling the creation of compounds with tailored properties for specific applications. In the field of materials science, this compound serves as a key starting material for developing functional polymers and advanced coatings. Its molecular structure can be incorporated into curing processes for resin compositions, contributing to the development of materials with specific mechanical or optical characteristics. The exploration of quinoline-based compounds in photoinitiator systems for ultraviolet (UV) or visible light-induced polymerization is a particularly active area of investigation, as noted in related patent literature on curable resin compositions . Furthermore, quinoline derivatives are extensively studied for their biological activities. While the specific profile of this compound is under investigation, related 8-hydroxyquinoline and other quinoline compounds have demonstrated a range of therapeutic properties, establishing the quinoline scaffold as a privileged structure in drug discovery efforts, including research into anti-infective agents . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

55706-67-7

Molecular Formula

C11H10INO2

Molecular Weight

315.11 g/mol

IUPAC Name

1-methylquinolin-1-ium-8-carboxylic acid;iodide

InChI

InChI=1S/C11H9NO2.HI/c1-12-7-3-5-8-4-2-6-9(10(8)12)11(13)14;/h2-7H,1H3;1H

InChI Key

JVIGQIRJSCJOIC-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=CC2=C1C(=CC=C2)C(=O)O.[I-]

Origin of Product

United States

Preparation Methods

Synthesis of 8-Carboxyquinoline Precursors

The carboxylation at the 8-position of quinoline derivatives can be achieved through various methods, including:

  • Hydrolysis of ester precursors: Starting from an 8-ester quinoline derivative, hydrolysis under acidic or basic conditions yields the corresponding 8-carboxyquinoline.
  • Direct carboxylation: Using lithiation or metalation at the 8-position followed by carbonation with CO2 to introduce the carboxyl group.
  • Oxidative methods: Functionalization of methyl or other substituents at the 8-position to carboxyl groups via oxidation.

A typical example includes the hydrolysis of methyl esters prepared from 3-cyano-7-methoxy quinoline derivatives, as reported in kinase inhibitor studies.

Quaternization to Form 1-Methylquinolinium Salt

The quaternization step involves the reaction of the 8-carboxyquinoline with methyl iodide. This alkylation occurs at the nitrogen atom of the quinoline ring, generating the positively charged quinolinium iodide salt.

  • Reaction conditions: The reaction is usually carried out by stirring the quinoline derivative with an excess of methyl iodide in solvents such as acetonitrile or 1,4-dioxane.
  • Temperature: Heating the mixture overnight at temperatures around 80–100 °C promotes complete quaternization.
  • Isolation: The resulting solid quinolinium iodide salt is isolated by filtration and washing with diethyl ether to remove impurities.

This approach is adapted from protocols used for similar quinolinium salts, such as 1-methyl-4-(methylthio)quinolin-1-ium iodide, which have been synthesized with high yields (up to 87%) and purity.

Representative Synthesis Scheme

Step Reagents and Conditions Product Yield (%) Notes
1 Hydrolysis of 8-methyl ester quinoline with acid/base 8-Carboxyquinoline 85–90 Purification by recrystallization
2 Reaction with excess methyl iodide in acetonitrile or 1,4-dioxane, heated overnight at 80–100 °C 8-Carboxy-1-methylquinolin-1-ium iodide 80–90 Isolation by filtration and washing

Analytical Characterization and Research Data

The synthesized this compound is characterized by:

For example, related quinolinium salts show proton NMR signals in the aromatic region (7.8–9.9 ppm) and a singlet for the N-methyl group around 3.0–4.0 ppm.

Comparative Analysis of Preparation Methods

Aspect Hydrolysis Route Direct Carboxylation Oxidative Functionalization
Starting Material 8-Ester quinoline derivatives Quinoline or metalated intermediate Methyl-substituted quinoline
Reaction Conditions Acidic or basic aqueous media Low temperature, CO2 atmosphere Oxidizing agents (e.g., KMnO4)
Yield High (85–90%) Moderate to high Variable, sometimes lower
Purity High High Depends on oxidation selectivity
Scalability Good Requires specialized setup May require careful control
Applicability to Quaternization Compatible Compatible Compatible

Chemical Reactions Analysis

Types of Reactions: 1-Methylquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides, acyl chlorides.

Major Products Formed:

  • Quinoline N-oxides (oxidation)
  • Tetrahydroquinoline derivatives (reduction)
  • Halogenated, alkylated, and acylated quinoline derivatives (substitution)

Scientific Research Applications

1-Methylquinoline-8-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives, which are used in various chemical reactions and processes.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methylquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related iodide-containing compounds and quinoline derivatives, as detailed in the provided evidence.

Dimethylsulphonium Iodide

  • Structure : A sulfonium salt with iodide as the counterion.
  • Key Properties :
    • Melting point: 165°C .
    • Antimicrobial activity: Exhibits exceptional efficacy against Staphylococcus aureus (MIC < 1 µg/mL) at 37°C over 24 hours, surpassing many steroid-based antimicrobials .
  • Applications: Primarily investigated as a novel antibiotic.
  • Comparison: Unlike 8-carboxy-1-methylquinolin-1-ium iodide, dimethylsulphonium iodide lacks a heteroaromatic quinoline core, which may limit its utility in targeting specific enzymatic pathways. However, both compounds leverage iodide for enhanced solubility and bioavailability.

Potassium Iodide (KI)

  • Structure : Ionic compound containing K⁺ and I⁻ ions.
  • Key Properties :
    • Rapid absorption and excretion: Detectable in saliva and urine within 15 minutes of administration .
    • Side effects: Prolonged use induces iodism, characterized by acne, mucosal irritation, and rashes .
  • Applications : Used in thyroid disorder treatments and as an expectorant.

Sodium Iodide (NaI)

  • Structure : Similar to KI but with Na⁺ as the cation.
  • Applications : Utilized in tissue preservation and radiopharmaceuticals .
  • Comparison: Sodium iodide’s lack of a complex organic structure limits its use to iodide delivery, whereas this compound’s quinoline-carboxylate system could enable specific interactions with biological targets (e.g., enzymes or receptors).

Other Quinoline Derivatives

  • Antimalarial activity : Via heme polymerization inhibition.

Data Table: Comparative Properties of Iodide-Containing Compounds

Compound Melting Point (°C) Key Bioactivity Side Effects/Challenges Applications
This compound* Not reported Inferred antimicrobial/antitumor Potential iodism (unconfirmed) Pharmaceutical research
Dimethylsulphonium iodide 165 High anti-Staphylococcus activity Limited data Antibiotic development
Potassium iodide 681 Thyroid regulation, expectorant Iodism (acne, mucosal irritation) Thyroid disorders, mucolytic
Sodium iodide 661 Radiocontrast agent Radiation exposure risks Medical imaging, tissue preservation

*Hypothetical data based on structural analogy.

Research Findings and Insights

  • Antimicrobial Potential: Dimethylsulphonium iodide’s efficacy against S.
  • Toxicity Profiles : Potassium iodide’s side effects highlight the need to balance iodide content with organic moieties to mitigate systemic toxicity in drug design .
  • Structural Advantages: The quinoline-carboxylate structure in this compound may offer improved target specificity compared to simpler iodides, leveraging both hydrogen bonding (via carboxyl) and π-π interactions (via quinoline).

Q & A

Q. What are the recommended synthetic routes for 8-Carboxy-1-methylquinolin-1-ium iodide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves quaternization of 8-carboxyquinoline with methyl iodide in a polar aprotic solvent (e.g., DMF or DMSO) under inert conditions. Optimization should focus on:
  • Temperature : Elevated temperatures (60–80°C) improve reaction rates but may increase side products.
  • Solvent : DMF enhances solubility but may require rigorous drying to avoid hydrolysis.
  • Stoichiometry : A 10–20% excess of methyl iodide ensures complete methylation.
    Post-synthesis, purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient). Monitor purity using TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) and confirm via melting point analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC. The methyl group on the quinolinium ring appears as a singlet (~δ 4.0 ppm in D₂O). Carboxylic proton is absent due to deprotonation in DMSO-d₆.
  • FT-IR : Confirm carboxylic acid (broad ~2500–3500 cm⁻¹ O-H stretch) and quaternary ammonium (sharp ~1630 cm⁻¹ C-N⁺ stretch).
  • Mass Spectrometry (ESI-MS) : Look for [M-I]⁺ ion (exact mass calculated via PubChem data ).
    Compare results with literature or computational predictions (e.g., Gaussian 09 with B3LYP/6-31G* basis set) to validate assignments .

Advanced Research Questions

Q. How can adsorption kinetics of this compound on indoor surfaces be studied using microspectroscopic imaging?

  • Methodological Answer :
  • Experimental Design :

Prepare model surfaces (e.g., glass, painted drywall) and expose to aerosolized compound under controlled humidity (40–60% RH).

Use atomic force microscopy (AFM) or Raman microspectroscopy to map surface adsorption at nanoscale resolution.

Quantify adsorption rates via time-resolved fluorescence quenching or X-ray photoelectron spectroscopy (XPS) for elemental analysis .

  • Data Analysis : Fit kinetic data to Langmuir or Freundlich isotherm models. Account for surface heterogeneity using principal component analysis (PCA) .

Q. How should researchers resolve contradictions between experimental reactivity data and prior literature reports?

  • Methodological Answer :
  • Root-Cause Analysis :

Reproducibility Checks : Verify experimental conditions (e.g., pH, solvent purity, light exposure) match literature protocols.

Advanced Characterization : Use HPLC-MS to detect trace impurities or degradation products.

Computational Validation : Perform DFT calculations (e.g., using Gaussian) to compare theoretical vs. observed reaction pathways .

  • Case Study : If literature reports higher thermal stability than observed experimentally, conduct TGA-DSC under inert vs. oxidative atmospheres to identify decomposition mechanisms .

Methodological Recommendations

  • Data Validation : Always cross-reference experimental results with computational models (e.g., Gaussian, PubChem) and replicate key findings .
  • Literature Integration : Use systematic reviews to identify knowledge gaps (e.g., surface reactivity studies ) and align experimental designs with IUPAC reporting standards .
  • Statistical Rigor : Apply ANOVA or t-tests to assess significance of yield variations, ensuring p < 0.05 thresholds .

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